molecular formula C32H42O12 B025047 Bryotoxin A CAS No. 101329-50-4

Bryotoxin A

Número de catálogo: B025047
Número CAS: 101329-50-4
Peso molecular: 618.7 g/mol
Clave InChI: KWKQJZASURFCDP-ZPARAVGQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bryotoxin A is a bufadienolide glycoside that is 3,5,11,14-tetrahydroxy-12,19-dioxobufa-20,22-dienolide attached to a 3-O-acetyl-4,6-dideoxy-beta-D-arabino-hexopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a bufadienolide glycoside, a monosaccharide derivative, a steroid aldehyde, a 19-oxo steroid, a 5beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a bufanolide.

Análisis De Reacciones Químicas

Molecular Interactions and Binding Affinities

Bryotoxin A exhibits potent binding to key biological targets, as demonstrated by molecular docking simulations :

Target Protein Binding Affinity (kcal/mol) Key Interactions
Glycoprotein-ACE-6.6Hydrophobic bonds, hydrogen bonds, van der Waals
Tumor Necrosis Factor-α-5.6Hydrophobic interactions
Interleukin-6-5.6Limited interactions

This compound binds most strongly to the ACE glycoprotein, disrupting viral entry mechanisms, and to TNF-α receptors, mitigating inflammatory pathways . Structural analysis reveals its interaction with ACE involves eight bonds, including hydrogen and hydrophobic interactions (Figure 1) .

Pharmacokinetic Profile

This compound’s pharmacokinetics deviate from Lipinski’s Rule of Five, limiting oral bioavailability :

Parameter This compound Lipinski Threshold
Molecular Weight (g/mol)618.67≤500
H-bond Acceptors12≤10
LogP1.23≤5

Despite poor absorption potential, this compound shows no mutagenic, tumorigenic, or irritant risks in toxicity screenings (Table 3) . Its safety profile contrasts with related compounds like Bryophyllin B, which carries reproductive toxicity risks .

Structural and Functional Insights

This compound belongs to the bufadienolide family, characterized by a steroidal backbone with a six-membered lactone ring . Its structure includes:

  • Core : 19-oxobufa-20,22-dienolide

  • Functional Groups : Acetyloxy, hydroxyl, and epoxy moieties

This configuration enables selective interactions with inflammatory and viral entry proteins, as shown in its inhibition of cytokine storm pathways .

Comparative Efficacy in Cytokine Storm Inhibition

This compound outperforms other B. pinnatum compounds in dual-target inhibition :

Compound Glyc-ACE Inhibition TNF-α Inhibition IL-6 Inhibition
This compound-6.6 kcal/mol-5.6 kcal/mol-5.6 kcal/mol
Bryophyllin B-6.2 kcal/mol-3.2 kcal/mol-7.1 kcal/mol

Its dual action on ACE and TNF-α suggests a broader therapeutic mechanism compared to IL-6-specific inhibitors .

Limitations and Research Gaps

  • Synthetic Pathways : No data on in-vitro synthesis or decomposition reactions were identified in the reviewed literature.

  • In-Vivo Reactivity : Current studies rely on computational models; experimental validation of metabolic pathways is lacking .

Propiedades

Número CAS

101329-50-4

Fórmula molecular

C32H42O12

Peso molecular

618.7 g/mol

Nombre IUPAC

[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1

Clave InChI

KWKQJZASURFCDP-ZPARAVGQSA-N

SMILES

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C

SMILES isomérico

C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C

SMILES canónico

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C

Sinónimos

bryotoxin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bryotoxin A
Reactant of Route 2
Bryotoxin A
Reactant of Route 3
Reactant of Route 3
Bryotoxin A
Reactant of Route 4
Bryotoxin A
Reactant of Route 5
Bryotoxin A
Reactant of Route 6
Reactant of Route 6
Bryotoxin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.